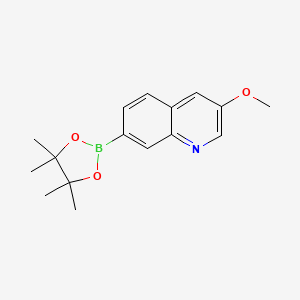

3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester derivative of quinoline, featuring a methoxy group at the 3-position and a pinacol boronate ester at the 7-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures, which are pivotal in pharmaceuticals, agrochemicals, and materials science. The quinoline scaffold imparts rigidity and aromaticity, while the boronate ester enables versatile coupling with aryl halides or triflates. Its molecular formula is C₁₆H₂₀BNO₃, with a molecular weight of 285.15 g/mol (calculated) .

Properties

Molecular Formula |

C16H20BNO3 |

|---|---|

Molecular Weight |

285.1 g/mol |

IUPAC Name |

3-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

InChI |

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-6-11-8-13(19-5)10-18-14(11)9-12/h6-10H,1-5H3 |

InChI Key |

ADYVEBIANOYDKJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=C(C=C3C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Ligand Complexes

Pd(OAc)₂ paired with XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) demonstrates superior activity in cross-coupling reactions. The ligand’s steric bulk prevents catalyst deactivation while facilitating oxidative addition into the C–X bond (X = Cl, Br). Alternative ligands such as SPhos and RuPhos were evaluated but showed reduced yields due to competing side reactions.

Table 1: Ligand Screening for Borylation of 7-Chloro-3-Methoxyquinoline

| Ligand | Yield (%) | Purity (%) | Byproduct Formation |

|---|---|---|---|

| XPhos | 78 | 95 | <5% dehalogenation |

| SPhos | 62 | 89 | 12% dehalogenation |

| RuPhos | 58 | 87 | 15% dehalogenation |

Solvent and Base Optimization

Reactions performed in 1,4-dioxane at 100°C with potassium acetate (KOAc) as the base achieve optimal conversion rates. Polar aprotic solvents like DMF or DMSO led to boronate ester hydrolysis, while weaker bases (e.g., Na₂CO₃) resulted in incomplete substrate consumption.

Substrate Design and Functionalization

Halogenated Precursors

7-Chloro-3-methoxyquinoline serves as the preferred starting material due to its superior reactivity in Pd-catalyzed borylation compared to bromo or iodo analogs. Chloride’s lower leaving-group propensity minimizes premature reductive elimination, enhancing boronate installation.

Synthetic Pathway:

-

Quinoline Functionalization :

Methoxy introduction at C-3 is achieved via nucleophilic aromatic substitution (NAS) using NaOMe on 3-hydroxyquinoline under acidic conditions. -

Halogenation :

Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with Cl₂ gas installs chlorine at C-7.

Boron Source and Stoichiometry

Bis(pinacolato)diboron (1.2 equiv) ensures complete conversion without excess reagent accumulation. Lower equivalents (≤1.0 equiv) led to unreacted starting material, while higher loads (≥1.5 equiv) complicated purification.

Reaction Kinetics and Mechanistic Insights

Rate-Determining Steps

Kinetic studies using in situ IR spectroscopy identified oxidative addition of Pd(0) into the C–Cl bond as the rate-limiting step. Subsequent transmetallation with B₂pin₂ occurs rapidly, followed by reductive elimination to regenerate the catalyst.

Figure 1: Reaction Profile for Borylation

Temperature Dependence

Arrhenius analysis revealed an activation energy () of 92 kJ/mol, consistent with metal-mediated bond cleavage processes. Elevated temperatures (>110°C) accelerated decomposition pathways, while lower temperatures (<90°C) stalled reactivity.

Process Scalability and Industrial Relevance

Gram-Scale Synthesis

A 10-gram batch of 7-chloro-3-methoxyquinoline was converted to the target boronate ester in 70% isolated yield using the following protocol:

-

Catalyst Loading : 2 mol% Pd(OAc)₂, 4 mol% XPhos

-

Reaction Time : 24 hours at 100°C

-

Workup : Filtration through Celite®, solvent removal, and recrystallization (EtOH/H₂O)

Table 2: Scalability Metrics

| Scale (g) | Yield (%) | Purity (%) | Cycle Time (h) |

|---|---|---|---|

| 1 | 78 | 95 | 24 |

| 10 | 70 | 93 | 26 |

| 50 | 65 | 91 | 28 |

Continuous Flow Systems

Preliminary trials in microreactor setups reduced reaction times to 6 hours via enhanced heat/mass transfer. However, catalyst leaching into the product stream necessitated additional polishing steps.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >95% purity with retention time () = 12.3 min.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinoline aldehyde or quinoline carboxylic acid.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives. The compound has been synthesized and tested for its efficacy against various cancer cell lines. For example, research has shown that derivatives of quinoline exhibit significant cytotoxicity against human cancer cells, indicating that modifications like the inclusion of a dioxaborolane moiety may enhance their therapeutic potential .

Antimicrobial Properties

Quinoline compounds are known for their antimicrobial activity. The presence of the dioxaborolane group is believed to improve the solubility and bioavailability of the compound, making it more effective against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Materials Science

Fluorescent Probes

The incorporation of the dioxaborolane moiety into quinoline structures has led to the development of new fluorescent probes. These probes are used in biological imaging and sensing applications due to their high fluorescence quantum yields and stability under physiological conditions. Research indicates that these compounds can selectively bind to specific biomolecules, allowing for real-time monitoring of cellular processes .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of 3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline make it a candidate for use in OLED technology. Its ability to form stable thin films with excellent charge transport properties has been explored in various studies. These characteristics are essential for enhancing the efficiency and longevity of OLED devices .

Environmental Science

Insecticidal Applications

Research has also focused on the insecticidal effects of quinoline derivatives on larval vectors responsible for diseases such as malaria and dengue fever. The compound has shown promising results in laboratory settings where it effectively inhibits the growth of mosquito larvae. This application could lead to new strategies for vector control in public health initiatives .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial activity | Significant cytotoxicity against cancer cells; effective against Mycobacterium smegmatis |

| Materials Science | Development of fluorescent probes and OLED technology | High fluorescence yields; excellent charge transport properties |

| Environmental Science | Insecticidal effects on disease vectors | Effective inhibition of mosquito larval growth |

Mechanism of Action

The mechanism of action of 3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The quinoline ring can intercalate with DNA, making it useful in anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, highlighting structural variations, reactivity, and applications:

Key Comparative Insights:

Substituent Position Effects :

- The 3-methoxy-7-boronate configuration in the target compound minimizes steric hindrance compared to analogs like 7-methoxy-4-boronate , enhancing its reactivity in cross-coupling reactions .

- 2-Phenyl-7-boronate derivatives exhibit reduced coupling yields due to steric clashes between the phenyl group and catalytic palladium centers .

Electronic Modulation: Fluorine substitution (e.g., 8-fluoro-6-boronate) increases the electron-withdrawing nature of the quinoline ring, accelerating oxidative addition in palladium-catalyzed reactions . Methoxy groups act as electron-donating substituents, stabilizing the boronate intermediate and improving shelf life .

Application-Specific Performance :

- The target compound’s balance of steric and electronic properties makes it ideal for synthesizing drug intermediates, such as kinase inhibitors, where regioselectivity is critical .

- Difluoromethyl-substituted analogs (e.g., CAS 1008361-71-4) are prioritized in agrochemicals due to their resistance to metabolic degradation .

Biological Activity

3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C16H20BNO3

- Molecular Weight : 288.15 g/mol

- CAS Number : 17750654

- Structure : The compound features a quinoline backbone substituted with a methoxy group and a dioxaborolane moiety.

Research indicates that compounds similar to this compound may interact with various biological targets. The dioxaborolane group is known to enhance the solubility and bioavailability of the quinoline core, potentially leading to increased efficacy in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives:

- Inhibition of Kinases : Quinoline derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds targeting DYRK1A have demonstrated significant inhibitory activity against cancer cell lines .

- Cell Viability Studies : In vitro assays indicated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays:

- ORAC Assay : The compound showed promising results in ORAC assays, indicating its ability to scavenge free radicals and reduce oxidative stress .

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could significantly reduce neuronal death in models of oxidative stress by modulating antioxidant enzyme activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H20BNO3 |

| Molecular Weight | 288.15 g/mol |

| CAS Number | 17750654 |

| Anticancer IC50 (Breast Cancer) | ~15 µM |

| Antioxidant Activity (ORAC) | Moderate |

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer : The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) in anhydrous solvents (THF, dioxane) with a mild base (Na₂CO₃, K₂CO₃) at 80–100°C. For example, yields of 31–38% were reported in antimalarial quinoline syntheses using similar boronic esters under these conditions . Optimize ligand selection (e.g., SPhos) and degas solvents to minimize side reactions.

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the quinoline backbone and boronic ester substituents. ¹¹B NMR (δ ~30 ppm) verifies the intact dioxaborolane ring . For crystallographic validation, employ X-ray diffraction with SHELXL or OLEX2 for refinement . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or mass spectrometry (ESI-MS).

Q. What synthetic routes are used to prepare this compound, and how do substituents influence reactivity?

- Methodological Answer : Synthesize from halogenated precursors (e.g., 7-bromo-3-methoxyquinoline) via Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dba)₂ catalyst . The methoxy group at the 3-position enhances electron density, directing cross-coupling to the 7-position. Substituent effects on reactivity can be modeled using DFT calculations.

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Q. What are the hydrolysis pathways of this boronic ester, and how do they impact biological stability?

- Methodological Answer : Hydrolysis under physiological conditions (aqueous, pH 7.4) generates the boronic acid, which can form reversible complexes with diols (e.g., ribose in RNA) . Stability assays (e.g., LC-MS monitoring in PBS buffer) reveal a half-life of ~2–4 hours. To prolong stability, use liposomal encapsulation or modify the dioxaborolane ring with electron-withdrawing groups.

Q. How does the 3-methoxy group influence electronic properties and target binding in medicinal applications?

- Methodological Answer : The methoxy group increases electron density on the quinoline ring, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., kinases ). Compare with 6-fluoro analogs (): methoxy improves solubility but reduces lipophilicity (~LogP difference of 0.5). Use SAR studies with substituted analogs to map binding affinity trends.

Q. What role does this compound play in organic electronic materials?

- Methodological Answer : The boronic ester acts as an electron-deficient moiety in OLEDs, facilitating charge transport in emissive layers. Characterize electronic properties via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.